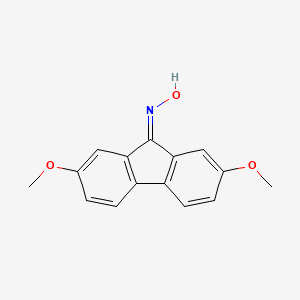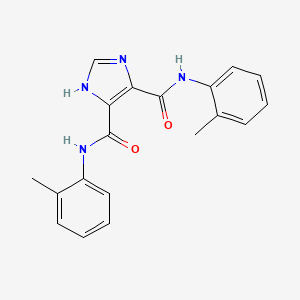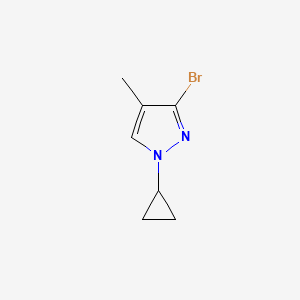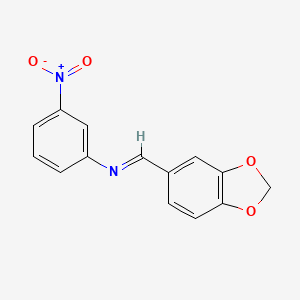
4-(1-Acetyl-1H-indol-3-ylmethylene)-2-phenyl-4H-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes an indole moiety, an oxazole ring, and a phenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be further enhanced by using N-trifluoroacetyl enehydrazines as substrates, allowing for milder reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The indole and oxazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives .
Applications De Recherche Scientifique
(4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in cell elongation and growth.
1-(1-Acetyl-1H-indol-3-yl)-1-ethanone: A related compound with similar structural features.
Uniqueness
(4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of an indole moiety, an oxazole ring, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H14N2O3 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
(4E)-4-[(1-acetylindol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H14N2O3/c1-13(23)22-12-15(16-9-5-6-10-18(16)22)11-17-20(24)25-19(21-17)14-7-3-2-4-8-14/h2-12H,1H3/b17-11+ |
Clé InChI |
SNVSWEBYYVWBGR-GZTJUZNOSA-N |
SMILES isomérique |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine](/img/structure/B11710299.png)

![2-(3-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11710315.png)
![N-[(2,4,6-tri-tert-butylphenyl)carbamothioyl]benzamide](/img/structure/B11710328.png)
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)


![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate](/img/structure/B11710365.png)
![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)

![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)
![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
![3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11710396.png)
